Zalospirone

Description

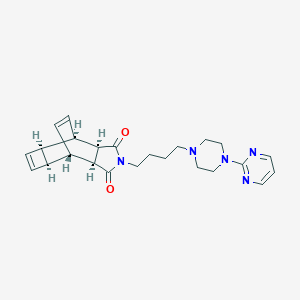

Structure

2D Structure

3D Structure

Properties

CAS No. |

114298-18-9 |

|---|---|

Molecular Formula |

C24H29N5O2 |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(1R,2R,6S,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |

InChI |

InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+ |

InChI Key |

AERLHOTUXIJQFV-RCPZPFRWSA-N |

Isomeric SMILES |

C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6 |

Canonical SMILES |

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6 |

Synonyms |

3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione WY 47846 WY-47846 zalospirone zalospirone dihydrochloride zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer zalospirone hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Zalospirone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalospirone (WY-47,846) is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1][2][3] It was investigated for its anxiolytic and antidepressant properties and showed some efficacy in clinical trials for major depression.[4][5] However, its development was ultimately discontinued (B1498344) due to a high incidence of side effects. This guide provides a detailed examination of the molecular and cellular mechanism of action of this compound, based on available preclinical and clinical data. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's pharmacological profile.

Introduction

The azapirones, including this compound, represent a class of psychotropic agents that differ significantly from traditional anxiolytics and antidepressants, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). Their primary mechanism of action centers on the modulation of the serotonergic system, specifically through partial agonism at the 5-HT1A receptor. This receptor is a key regulator of mood and anxiety, and its modulation is a well-established therapeutic strategy for various psychiatric disorders.

Receptor Binding Profile

Some azapirones also exhibit affinity for other receptors, such as dopamine (B1211576) D2 and alpha-1 adrenergic receptors, which can contribute to their overall pharmacological effect and side-effect profile. However, this compound is generally described as a selective 5-HT1A partial agonist, suggesting lower affinity for these other receptor types.

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Selected Azapirones

| Compound | 5-HT1A Receptor | Dopamine D2 Receptor |

| This compound | Data not available | Data not available |

| Buspirone | ~33.6 | Moderate Affinity |

| Tandospirone | 27 ± 5 | >10,000 |

| Gepirone (metabolite) | 58 (3'-OH-gepirone) | Data not available |

Note: The Ki value for Buspirone is estimated based on its reported 7-fold lower affinity compared to a reference compound. Data for other azapirones are provided for comparative purposes.

Functional Activity at the 5-HT1A Receptor

This compound acts as a partial agonist at the 5-HT1A receptor. This means it binds to the receptor and elicits a functional response that is lower than that of the endogenous full agonist, serotonin. The partial agonism of this compound is a critical aspect of its mechanism, as it allows for a modulatory effect on serotonergic neurotransmission.

The functional activity of 5-HT1A receptor agonists can be assessed using various in vitro assays, such as the GTPγS binding assay and adenylyl cyclase activity assays. While specific EC50 or IC50 values for this compound are not available, its partial agonist nature has been qualitatively described.

Table 2: Comparative Functional Activity of Selected Azapirones

| Compound | Assay | Functional Activity |

| This compound | Data not available | Partial Agonist |

| Buspirone | Various | Partial Agonist |

| Tandospirone | Adenylyl Cyclase Assay | Partial Agonist (~60% of 8-OH-DPAT) |

| Gepirone | Various | Partial Agonist |

Downstream Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist like this compound, a conformational change in the receptor leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ). This initiates a cascade of intracellular signaling events.

Inhibition of Adenylyl Cyclase

The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including transcription factors that regulate gene expression.

Modulation of Ion Channels

The Gβγ subunit, released upon receptor activation, can directly interact with and modulate the activity of ion channels. A key effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not widely published. However, the following are generalized methodologies commonly employed for the characterization of 5-HT1A receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for the 5-HT1A receptor.

-

General Procedure:

-

Membrane Preparation: Homogenates of brain tissue (e.g., hippocampus, cortex) or cells expressing the recombinant 5-HT1A receptor are prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins following receptor stimulation.

-

Objective: To determine the potency (EC50) and efficacy of this compound as a 5-HT1A receptor agonist.

-

General Procedure:

-

Membrane Preparation: Similar to the binding assay, membranes containing the 5-HT1A receptor are used.

-

Incubation: The membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of varying concentrations of the test compound (this compound).

-

G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.

-

Data Analysis: A dose-response curve is generated to determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal effect relative to a full agonist).

-

Conclusion

This compound is a selective 5-HT1A partial agonist whose mechanism of action is centered on the modulation of serotonergic neurotransmission. Its primary effects are mediated through the Gαi/o-coupled 5-HT1A receptor, leading to the inhibition of adenylyl cyclase and the activation of GIRK channels, both of which contribute to a decrease in neuronal excitability. Although its clinical development was halted, the study of this compound has contributed to the broader understanding of the role of 5-HT1A partial agonists in the treatment of anxiety and depression. Further research into the specific molecular interactions and downstream signaling of this compound could provide valuable insights for the design of future therapeutics with improved efficacy and tolerability.

References

- 1. This compound [medbox.iiab.me]

- 2. Azapirones versus placebo for panic disorder in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound in major depression: a placebo-controlled multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azapirone 5-HT1A receptor partial agonist treatment for major depressive disorder: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

Zalospirone as a 5-HT1A Partial Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalospirone (also known by its developmental code WY-47,846) is a selective 5-HT1A partial agonist belonging to the azapirone chemical class.[1][2][3] Like other members of this class, such as buspirone (B1668070) and tandospirone, this compound was investigated for its potential therapeutic effects in anxiety and depression. Clinical trials demonstrated its efficacy in treating these conditions; however, its development was ultimately discontinued (B1498344) due to a high incidence of side effects.[1][4] This guide provides a comprehensive overview of the core pharmacology of this compound as a 5-HT1A partial agonist, including its mechanism of action, the experimental protocols used to characterize such compounds, and the relevant signaling pathways.

Quantitative Data

Table 1: Representative Binding Affinity of an Azapirone 5-HT1A Partial Agonist (Tandospirone)

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 27 ± 5 |

Table 2: Representative Functional Activity of a 5-HT1A Partial Agonist

| Assay | Parameter | Cell Line | Emax (% of 5-HT) | EC50 (nM) | Reference |

| [³⁵S]GTPγS Binding | G-protein Activation | CHO cells expressing h5-HT1A | Partial Agonist | Data not available | |

| Adenylyl Cyclase | cAMP Inhibition | Rat Hippocampal Membranes | Partial Agonist | Data not available |

Mechanism of Action: 5-HT1A Partial Agonism

This compound exerts its effects by acting as a partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor. These receptors are G-protein coupled receptors (GPCRs) that are coupled to inhibitory G-proteins (Gi/o).

Signaling Pathway

Activation of the 5-HT1A receptor by an agonist, such as this compound, initiates a cascade of intracellular events:

-

Receptor Binding and G-protein Activation: this compound binds to the 5-HT1A receptor, inducing a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.

-

Dissociation of G-protein Subunits: The Gαi/o-GTP subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the activity of the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic Adenosine Monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation of downstream target proteins, ultimately modulating neuronal excitability and gene expression.

Experimental Protocols

The characterization of a 5-HT1A partial agonist like this compound typically involves a series of in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assay (for Determining Binding Affinity, Ki)

This assay measures the affinity of a compound for the 5-HT1A receptor by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from a tissue source rich in 5-HT1A receptors (e.g., rat hippocampus) or from cells engineered to express the human 5-HT1A receptor.

-

Incubation: A constant concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (for Determining Functional Activity, EC50 and Emax)

This functional assay measures the ability of a compound to activate G-proteins coupled to the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes expressing 5-HT1A receptors are used.

-

Incubation: Membranes are incubated with a non-hydrolyzable radiolabeled analog of GTP, [³⁵S]GTPγS, in the presence of varying concentrations of the test compound (this compound).

-

G-protein Activation: Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation proximity assay (SPA) or filtration.

-

Data Analysis: A dose-response curve is generated by plotting the amount of [³⁵S]GTPγS binding against the concentration of the test compound. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal response, expressed as a percentage of the response to a full agonist like serotonin) are determined.

References

A Technical Guide to the Pharmacological Profile of Zalospirone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological properties of Zalospirone (WY-47,846), a selective 5-HT₁ₐ partial agonist belonging to the azapirone chemical class.[1][2] Developed for the potential treatment of anxiety and major depression, its clinical advancement was halted due to a high incidence of side effects.[1][2][3] This guide details its mechanism of action, receptor interaction profile, the signaling pathways it modulates, and the standard experimental protocols used to characterize such compounds.

Mechanism of Action

This compound exerts its primary pharmacological effects through its activity as a partial agonist at the serotonin (B10506) 1A (5-HT₁ₐ) receptor. The 5-HT₁ₐ receptor is the most widely distributed serotonin receptor subtype in the central nervous system and plays a crucial role in modulating mood, cognition, and anxiety.

1.1 Receptor Location and Function The 5-HT₁ₐ receptors targeted by this compound are located in two key positions:

-

Presynaptic Autoreceptors: Found on the soma and dendrites of serotonergic neurons within the raphe nuclei. Activation of these receptors provides a negative feedback mechanism, inhibiting the firing of serotonin neurons and reducing serotonin release.

-

Postsynaptic Heteroreceptors: Located on non-serotonergic neurons in various brain regions, particularly the hippocampus, amygdala, septum, and cerebral cortex. Activation of these receptors mediates the postsynaptic effects of serotonin.

1.2 Intracellular Signaling Pathways As a G-protein coupled receptor (GPCR), the 5-HT₁ₐ receptor couples to inhibitory G-proteins (Gαi/o). Agonist binding, including that of this compound, initiates several downstream signaling cascades:

-

Canonical Gαi Pathway: The primary pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of Protein Kinase A (PKA).

-

Gβγ Subunit-Mediated Signaling: Upon G-protein activation, the Gβγ subunit dissociates and can directly modulate ion channels. This includes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability, and the closing of voltage-gated calcium channels.

-

Non-Canonical Pathways: The 5-HT₁ₐ receptor also activates other signaling cascades typically associated with growth factors. These include the Phosphoinositide 3-Kinase (PI3K)-Akt pathway and the Extracellular signal-Regulated Kinase (ERK) pathway, which are implicated in neuronal survival and plasticity.

Pharmacological Data

This compound is characterized as a partial agonist, meaning it binds to and activates the 5-HT₁ₐ receptor but produces a submaximal response compared to a full agonist like serotonin. While specific high-affinity binding data (e.g., Ki values) for this compound are not detailed in the provided search results, its profile is comparable to other azapirones which are known for their high selectivity for the 5-HT₁ₐ receptor.

Table 1: Comparative Receptor Binding Profile of Azapirones

| Receptor Target | This compound | Buspirone | Tandospirone | General Azapirone Activity |

|---|---|---|---|---|

| 5-HT₁ₐ | Partial Agonist | Partial Agonist | Partial Agonist (Ki = 27 nM) | Primary Target (Partial/Full Agonists) |

| 5-HT₂ | Low Affinity | Moderate Affinity | Low Affinity (Ki > 1300 nM) | Variable (Antagonists/Inverse Agonists) |

| Dopamine D₂ | Low Affinity | Moderate Affinity | Low Affinity (Ki > 1300 nM) | Variable (Antagonists/Partial Agonists) |

| α₁-Adrenergic | Low Affinity | Moderate Affinity | Low Affinity (Ki > 1300 nM) | Variable (Antagonists) |

| α₂-Adrenergic | Low Affinity | Low Affinity | Low Affinity (Ki > 1300 nM) | Variable (Antagonists) |

Note: This table provides a qualitative summary based on available literature. Quantitative Ki values for this compound were not found in the search results.

Key Experimental Protocols

The pharmacological profile of a compound like this compound is determined using a suite of standardized in vitro assays. The two primary methods are radioligand binding assays to determine affinity and functional assays like [³⁵S]GTPγS binding to determine efficacy and potency.

3.1 Radioligand Binding Assay (Competitive) This assay is the gold standard for determining a compound's binding affinity (Ki) for a target receptor. It measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from the receptor.

Methodology:

-

Receptor Preparation: A source of the target receptor, typically a cell membrane homogenate from cells engineered to express the human 5-HT₁ₐ receptor, is prepared and stored.

-

Incubation: The membrane preparation is incubated in a buffer solution containing:

-

A fixed, low concentration of a high-affinity radioligand specific for the 5-HT₁ₐ receptor.

-

A range of concentrations of the unlabeled test compound (this compound).

-

-

Equilibrium: The mixture is incubated at a specific temperature for a set time to allow the binding reaction to reach equilibrium.

-

Separation: Receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. This generates a sigmoidal competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

3.2 [³⁵S]GTPγS Binding Assay (Functional) This is a functional assay used to measure the activation of G-proteins following receptor stimulation by an agonist. It is highly effective for characterizing the potency (EC₅₀) and efficacy (Eₘₐₓ) of ligands and can distinguish between full agonists, partial agonists, and antagonists.

Methodology:

-

Receptor Preparation: As with the binding assay, cell membranes expressing the 5-HT₁ₐ receptor are used.

-

Incubation: The membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state) and varying concentrations of the test compound (this compound).

-

G-Protein Activation: The reaction is initiated by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. When this compound (an agonist) binds to and activates the receptor, it causes the Gαi subunit to release GDP and bind [³⁵S]GTPγS.

-

Accumulation: Because [³⁵S]GTPγS is resistant to hydrolysis by the Gα subunit's intrinsic GTPase activity, the activated Gα-[³⁵S]GTPγS complex accumulates.

-

Separation & Quantification: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins (and thus the membranes) is measured, typically via filtration and scintillation counting.

-

Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of this compound. The resulting curve is used to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation relative to a full agonist). This data confirms this compound's partial agonist activity.

References

Zalospirone: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalospirone is a selective partial agonist of the 5-HT1A serotonin (B10506) receptor, belonging to the azapirone class of compounds. It has been investigated for its anxiolytic and antidepressant properties. This document provides a comprehensive technical overview of this compound's chemical structure, a detailed account of its chemical synthesis with experimental protocols, and an illustrative representation of its signaling pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (3aR,4R,4aR,6aS,7S,7aS)-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-ethenocyclobuta[f]isoindole-1,3(2H)-dione. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3aR,4R,4aR,6aS,7S,7aS)-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-ethenocyclobuta[f]isoindole-1,3(2H)-dione | |

| CAS Number | 114298-18-9 | [1] |

| Molecular Formula | C24H29N5O2 | [2] |

| Molecular Weight | 419.53 g/mol | |

| SMILES | O=C1N(CCCCN2CCN(CC2)c3ncccn3)C(=O)C4C1C5C=CC4C5 | |

| InChI | InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+ |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, followed by their condensation. The overall synthetic workflow is depicted below.

Experimental Protocols

2.1.1. Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (Intermediate 1)

This intermediate is prepared via a Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride.

-

Materials: 1,3-cyclohexadiene, Maleic anhydride, Anhydrous diethyl ether.

-

Procedure:

-

A solution of maleic anhydride (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

1,3-Cyclohexadiene (1.1 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford the desired product.

-

-

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) | Melting Point (°C) |

| Maleic Anhydride | 1.0 | ~95 | 147-149 |

| 1,3-Cyclohexadiene | 1.1 |

2.1.2. Synthesis of 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine (Intermediate 2)

This intermediate is synthesized in a three-step process starting from 1-(pyrimidin-2-yl)piperazine.

-

Step 1: Synthesis of 1-(4-Chlorobutyl)-4-(pyrimidin-2-yl)piperazine

-

Materials: 1-(Pyrimidin-2-yl)piperazine, 1,4-Dichlorobutane, Sodium carbonate, Acetonitrile (B52724).

-

Procedure:

-

A mixture of 1-(pyrimidin-2-yl)piperazine (1.0 eq), 1,4-dichlorobutane (1.5 eq), and sodium carbonate (2.0 eq) in acetonitrile is heated at reflux for 12 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

-

-

-

Step 2: Synthesis of N-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)phthalimide

-

Materials: 1-(4-Chlorobutyl)-4-(pyrimidin-2-yl)piperazine, Potassium phthalimide, Dimethylformamide (DMF).

-

Procedure:

-

A mixture of 1-(4-chlorobutyl)-4-(pyrimidin-2-yl)piperazine (1.0 eq) and potassium phthalimide (1.2 eq) in DMF is heated at 100 °C for 6 hours.

-

The reaction mixture is cooled and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the phthalimide derivative.

-

-

-

Step 3: Synthesis of 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine

-

Materials: N-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)phthalimide, Hydrazine hydrate (B1144303), Ethanol (B145695).

-

Procedure:

-

A suspension of the phthalimide derivative (1.0 eq) in ethanol is treated with hydrazine hydrate (2.0 eq).

-

The mixture is heated at reflux for 4 hours.

-

After cooling, the precipitate of phthalhydrazide (B32825) is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by distillation or chromatography to afford the final amine.

-

-

-

Quantitative Data (Overall for Intermediate 2):

| Starting Material | Overall Yield (%) |

| 1-(Pyrimidin-2-yl)piperazine | ~60-70 |

2.1.3. Synthesis of this compound

-

Materials: endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine, Toluene (B28343).

-

Procedure:

-

A solution of endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (1.0 eq) and 1-(4-aminobutyl)-4-(pyrimidin-2-yl)piperazine (1.0 eq) in toluene is heated at reflux with a Dean-Stark apparatus to remove water for 18 hours.

-

The reaction mixture is cooled, and the solvent is removed in vacuo.

-

The residue is purified by column chromatography on silica (B1680970) gel to give this compound.

-

-

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) |

| endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | 1.0 | ~80 |

| 1-(4-Aminobutyl)-4-(pyrimidin-2-yl)piperazine | 1.0 |

Signaling Pathway of this compound

This compound exerts its pharmacological effects primarily through its action as a partial agonist at the serotonin 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).

Upon binding of this compound to the 5-HT1A receptor, the associated Gi/o protein is activated. This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Reduced PKA activity ultimately modulates gene transcription related to neuronal plasticity and excitability, contributing to the anxiolytic and antidepressant effects of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and signaling pathway of this compound. The synthetic route, while multi-stepped, is achievable through established organic chemistry reactions. The mechanism of action, centered on the partial agonism of the 5-HT1A receptor, provides a clear rationale for its observed pharmacological effects. This information serves as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the serotonergic system.

References

In-Vivo Effects of Zalospirone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalospirone (WY-47,846) is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1][2] It was investigated for its anxiolytic and antidepressant properties. While clinical trials showed some efficacy in treating anxiety and depression, development was halted due to a high incidence of side effects.[1][2] This technical guide provides a comprehensive overview of the available in-vivo preclinical data for this compound in animal models, focusing on its anxiolytic and antidepressant-like effects. Due to the discontinuation of its development, publicly available data is limited. This guide synthesizes the accessible information and provides context based on standard preclinical methodologies.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from available preclinical studies on this compound. It is important to note that access to the full-text of some primary literature was limited; therefore, some data is presented as reported in abstracts and secondary sources.

Table 1: Effects of this compound in a Punished Responding Model of Anxiety in Squirrel Monkeys

| Treatment Group | Dose (mg/kg, i.m.) | Change in Punished Response Rate | Reference |

| This compound | 0.001 - 0.1 | No increase | Gleeson & Barrett, 1990 |

| Higher doses | Decrease | Gleeson & Barrett, 1990 | |

| Midazolam (Control) | Not specified | Large increase | Gleeson & Barrett, 1990 |

Table 2: Effects of this compound in the Forced Swim Test in Rats

| Treatment Group | Dose (mg/kg, s.c.) | Effect on Immobility Time | Reference |

| This compound | Not specified | Antidepressant-like activity reported | Singh & Lucki, 1993 |

Note: Specific quantitative data on the dose-dependent effects of this compound on immobility time from the primary source were not available.

Experimental Protocols

Punished Responding (Conflict) Test in Squirrel Monkeys

This model is a standard paradigm for evaluating the anxiolytic potential of drugs. The protocol described here is based on the methodology typically employed in such studies and the information available from the study by Gleeson & Barrett (1990).

Objective: To assess the anxiolytic-like effects of this compound by measuring its ability to increase behavior suppressed by punishment.

Apparatus: An operant conditioning chamber equipped with a response lever, a stimulus light, a feeder for reinforcement, and a device for delivering a mild electric shock.

Procedure:

-

Animal Training: Squirrel monkeys are first trained to press a lever for a food reward. A fixed-ratio schedule of reinforcement is typically used, where a set number of lever presses result in the delivery of a food pellet.

-

Introduction of Punishment: Once the lever-pressing behavior is stable, a punishment contingency is introduced. For example, every 30th lever press results in the delivery of a brief, mild electric shock to the feet. This creates a conflict between the motivation to obtain food and the desire to avoid the shock, leading to a suppression of the response rate.

-

Drug Administration: Animals are administered various doses of this compound or a control drug (e.g., a benzodiazepine (B76468) like midazolam) via intramuscular (i.m.) injection prior to the experimental session.

-

Data Collection: The primary dependent variable is the number of lever presses during the session. An increase in the rate of punished responding is indicative of an anxiolytic effect.

Logical Workflow for Punished Responding Experiment

Caption: Workflow for the punished responding experiment.

Forced Swim Test (Porsolt Test) in Rats

The forced swim test is a widely used behavioral model to screen for potential antidepressant drugs. The following protocol is a generalized procedure based on the work of Singh & Lucki (1993) and standard laboratory practices.

Objective: To evaluate the antidepressant-like activity of this compound by measuring its effect on the duration of immobility in rats forced to swim in an inescapable cylinder.

Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., to a depth of 15 cm) maintained at a constant temperature (e.g., 23-25°C).

Procedure:

-

Pre-test Session: On the first day, rats are individually placed in the swim cylinder for a 15-minute period. This initial exposure is to induce a state of behavioral despair in the subsequent test.

-

Drug Administration: On the second day, rats are administered this compound or a control vehicle via subcutaneous (s.c.) injection. The drug is typically given 30-60 minutes before the test session.

-

Test Session: The rats are placed back into the swim cylinder for a 5-minute test session. The session is video-recorded for later analysis.

-

Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the 5-minute test is measured. A decrease in immobility time is interpreted as an antidepressant-like effect.

Logical Workflow for Forced Swim Test Experiment

Caption: Workflow for the forced swim test experiment.

Mechanism of Action and Signaling Pathways

This compound acts as a selective partial agonist at 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can influence various downstream cellular processes.

Proposed Signaling Pathway of this compound at 5-HT1A Receptors

Caption: Proposed signaling pathway for this compound.

Conclusion

The available preclinical data suggests that this compound exhibits properties consistent with its classification as a 5-HT1A partial agonist. In a primate model of anxiety, it did not produce the classic anxiolytic-like effects seen with benzodiazepines in the punished responding paradigm. However, it was reported to have antidepressant-like activity in the rat forced swim test. The discontinuation of its clinical development has resulted in a limited amount of publicly accessible, detailed in-vivo data. Further research would be necessary to fully elucidate its in-vivo pharmacological profile and the precise signaling mechanisms underlying its behavioral effects in animal models.

References

Zalospirone: A Preclinical and Clinical Investigation for Generalized Anxiety Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zalospirone (WY-47,846) is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, belonging to the azapirone chemical class. It was investigated for its potential therapeutic efficacy in anxiety and depression. While preclinical studies suggested anxiolytic properties, and a clinical trial in major depression showed some efficacy at higher doses, the development of this compound was ultimately halted due to a high incidence of adverse effects, preventing its progression to focused clinical trials for Generalized Anxiety Disorder (GAD). This technical guide provides a comprehensive overview of the available preclinical and clinical research on this compound, with a focus on its potential application for GAD. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Generalized Anxiety Disorder (GAD) is a prevalent and debilitating condition characterized by excessive and persistent worry. The serotonergic system, particularly the 5-HT1A receptor, has been a key target for the development of anxiolytic medications. Azapirones, such as buspirone, act as partial agonists at these receptors and represent a non-benzodiazepine treatment option for GAD. This compound emerged as a novel compound within this class, with the aim of offering an improved therapeutic profile. This document collates and analyzes the scientific data surrounding this compound's development, providing a technical resource for researchers in the field of anxiolytic drug discovery.

Mechanism of Action: 5-HT1A Receptor Partial Agonism

This compound's primary mechanism of action is as a selective partial agonist at the 5-HT1A receptor.[1] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex.

-

Presynaptic Autoreceptors: Activation of presynaptic 5-HT1A autoreceptors by a partial agonist like this compound leads to a decrease in the firing rate of serotonin neurons and a reduction in serotonin synthesis and release.

-

Postsynaptic Receptors: At postsynaptic sites, this compound acts as a partial agonist, meaning it has a lower intrinsic efficacy than the endogenous full agonist, serotonin. This results in a modulatory effect, potentially reducing the overstimulation of these receptors in conditions of excessive serotonergic activity, which is hypothesized to be involved in anxiety.

The net effect of this dual action is a complex regulation of the serotonin system, which is believed to underlie the anxiolytic effects of 5-HT1A partial agonists.

Preclinical Research

While specific preclinical studies on this compound for anxiety are not extensively available in the public domain, research on related azapirones and the general principles of anxiolytic drug screening provide a framework for understanding its initial evaluation. Anxiolytic potential is typically assessed in various animal models.

Experimental Protocols for Preclinical Anxiety Models

Standard preclinical models for assessing anxiolytic-like activity include conflict tests, the elevated plus-maze, and social interaction tests.

3.1.1. Vogel Conflict Test

This test is based on the principle that anxiolytic drugs increase the number of punished responses.

-

Apparatus: An operant chamber with a grid floor for delivering mild electric shocks and a drinking tube connected to a water source and a lickometer.

-

Procedure:

-

Water Deprivation: Rodents (typically rats) are water-deprived for a period (e.g., 24-48 hours) before the test.

-

Habituation: Animals are habituated to the testing chamber.

-

Testing: During the test session, every 20th lick on the drinking tube is paired with a mild electric shock to the feet.

-

Drug Administration: The test compound (this compound) or a vehicle is administered at a specified time before the test session.

-

-

Measures: The primary measure is the number of shocks received during the session. An increase in the number of shocks is indicative of an anxiolytic-like effect.

3.1.2. Geller-Seifter Conflict Test

This is another conflict-based model that assesses the anxiolytic potential of a drug.

-

Apparatus: An operant chamber equipped with two levers and a food dispenser. The floor is a grid capable of delivering electric shocks.

-

Procedure:

-

Training: Animals are trained to press one lever for a food reward on a variable-interval schedule (unpunished component). They are also trained to press a second lever for a food reward on a fixed-ratio schedule, where each press is accompanied by a mild foot shock (punished component).

-

Drug Administration: The test drug or vehicle is administered prior to the test session.

-

-

Measures: An anxiolytic effect is indicated by a selective increase in responding on the punished lever, with minimal or no effect on the unpunished lever responding.

3.1.3. Elevated Plus-Maze

This test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

The animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a fixed period (e.g., 5 minutes).

-

-

Measures: The number of entries into and the time spent in the open arms are recorded. An increase in these parameters suggests an anxiolytic-like effect.

3.1.4. Social Interaction Test

This model assesses the effect of a drug on social behavior, which can be inhibited by anxiety.

-

Apparatus: A neutral, well-lit arena.

-

Procedure:

-

Two unfamiliar animals are placed in the arena together.

-

Their social behaviors (e.g., sniffing, grooming, following) are observed and recorded for a set duration.

-

-

Measures: Anxiolytic compounds are expected to increase the duration and frequency of social interactions.

Clinical Research

The clinical development of this compound for anxiety disorders was limited. However, a significant clinical trial was conducted in patients with major depression, which provides the most substantial quantitative data available for this compound.[2]

Placebo-Controlled Multicenter Study in Major Depression

This study provides valuable insights into the efficacy, dose-response, and tolerability of this compound in a clinical setting.[2]

4.1.1. Experimental Protocol

-

Study Design: A 6-week, double-blind, placebo-controlled, multicenter study.[2]

-

Patient Population: 287 outpatients with unipolar major depression.[2] Key inclusion criteria included a minimum 21-item Hamilton Rating Scale for Depression (HAM-D) score of 20.

-

Treatment Arms:

-

Placebo

-

This compound 6 mg/day (administered three times daily)

-

This compound 15 mg/day (administered three times daily)

-

This compound 45 mg/day (administered three times daily)

-

-

Primary Outcome Measure: Change from baseline in the total score of the 21-item Hamilton Rating Scale for Depression (HAM-D).

Quantitative Data Summary

Table 1: Efficacy of this compound in Major Depression (6-Week Study)

| Treatment Group | Mean Change from Baseline in HAM-D Total Score | p-value vs. Placebo |

| Placebo | -8.4 | - |

| This compound (6 mg/day) | > Placebo (not significant) | > 0.05 |

| This compound (15 mg/day) | > Placebo (not significant) | > 0.05 |

| This compound (45 mg/day) | -12.8 | < 0.05 |

Table 2: Tolerability of this compound in Major Depression (6-Week Study)

| Adverse Event | This compound (45 mg/day) Incidence | Dropout Rate in High-Dose Group by Week 6 |

| Dizziness | Nearly 50% | 51% |

| Nausea | Nearly 50% | 51% |

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for this compound are scarce in publicly available literature. The elimination half-life is reported to be between 1 and 4 hours, which would necessitate multiple daily doses to maintain therapeutic concentrations. The pharmacodynamic effects are presumed to be directly related to its 5-HT1A partial agonist activity.

Rationale for Discontinuation in GAD Development

Although never formally tested in large-scale GAD trials, the development of this compound was halted due to its unfavorable side-effect profile observed in the depression study. The high incidence of dizziness and nausea at the most effective dose (45 mg/day) led to a very high dropout rate, making it an unviable candidate for further development for any indication, including GAD.

Conclusion

This compound, a selective 5-HT1A partial agonist, showed initial promise as a potential anxiolytic and antidepressant. Preclinical rationale supported its development, and a clinical trial in major depression demonstrated some efficacy, albeit at a dose that was poorly tolerated. The significant side-effect burden ultimately led to the cessation of its development program. This technical guide summarizes the available scientific information on this compound, highlighting the critical importance of tolerability in the successful development of new psychotropic medications. While this compound itself did not reach the market, the research conducted provides valuable data for the broader field of 5-HT1A receptor pharmacology and the ongoing quest for improved treatments for generalized anxiety disorder.

References

Zalospirone in Major Depressive Disorder: A Technical Review of Clinical Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalospirone (WY-47,846) is a novel cyclic imide and a selective 5-HT1A partial agonist belonging to the azapirone chemical class.[1][2] It has been investigated for its potential therapeutic efficacy in major depressive disorder (MDD). Compounds that act on the serotonin (B10506) 5-HT1A receptor have shown promise as antidepressants.[1] This technical guide provides an in-depth overview of the clinical studies on this compound for MDD, focusing on quantitative data, experimental protocols, and the underlying pharmacological mechanisms. Although showing some antidepressant effects, this compound's development was halted due to a high incidence of side effects at effective doses.[2]

Core Mechanism of Action: 5-HT1A Receptor Partial Agonism

This compound exerts its effects primarily through partial agonism at the serotonin 1A (5-HT1A) receptor.[1] The 5-HT1A receptors are crucial in regulating mood and anxiety. They are found both presynaptically on serotonergic neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus and cortex. The antidepressant effect of 5-HT1A agonists is hypothesized to involve the desensitization of these receptors.

Figure 1: this compound's Proposed Signaling Pathway in MDD.

Clinical Efficacy in Major Depressive Disorder

A significant placebo-controlled, multicenter clinical trial investigated the efficacy and safety of this compound in outpatients with unipolar major depression.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Value |

| Number of Patients | 287 |

| Mean Age (years) | 44 |

| Gender | 55% Men, 45% Nonfertile Women |

| Diagnosis | Unipolar Major Depression |

| Baseline Severity | Minimum 21-item Hamilton Rating Scale for Depression (HAM-D) score of 20 |

Experimental Protocol: Multicenter, Double-Blind, Placebo-Controlled Study

The study was a 6-week, double-blind trial. Patients were randomly assigned to one of four treatment groups.

Figure 2: Workflow of the this compound MDD Clinical Trial.

Results

A dose-dependent effect was observed, with the highest dose showing a statistically significant antidepressant effect compared to placebo.

Table 2: Efficacy of this compound in MDD (Change from Baseline in HAM-D Score at Week 6)

| Treatment Group (per day) | Mean Improvement (Change from Baseline) | p-value vs. Placebo |

| Placebo | 8.4 | - |

| This compound 6 mg | > 8.4 | Not Significant |

| This compound 15 mg | > 8.4 | Not Significant |

| This compound 45 mg | 12.8 | < 0.05 |

The antidepressant effect of the 45 mg/day dose was noted as early as week 2 of the trial. However, this clinical improvement was only significant in the observed cases analysis and not in the last-observation-carried-forward (LOCF) analyses.

Safety and Tolerability

The tolerability of this compound, particularly at the effective 45 mg/day dose, was poor, leading to a high dropout rate.

Table 3: Adverse Events and Discontinuation Rates

| Adverse Event/Outcome | Placebo Group | This compound 6 mg/day | This compound 15 mg/day | This compound 45 mg/day |

| Dizziness | - | - | - | ~50% |

| Nausea | - | - | - | ~50% |

| Dropout Rate by Week 6 | - | - | - | 51% |

The high incidence of dizziness and nausea in the high-dose group was a significant limiting factor in its clinical utility.

Pharmacokinetics

This compound has a relatively short elimination half-life of 1-4 hours.

Conclusion and Future Directions

This compound demonstrated a statistically significant antidepressant effect at a dose of 45 mg/day in patients with major depressive disorder. This finding supports the hypothesis that 5-HT1A receptor agonism is a viable mechanism for antidepressant action. However, the clinical development of this compound was hampered by its poor tolerability at this effective dose, with a high incidence of side effects leading to a substantial patient dropout rate. Future research could explore whether a gradual dose titration might improve the tolerability of high doses of this compound or similar compounds. The experience with this compound underscores the challenge in developing selective 5-HT1A agonists that balance efficacy with an acceptable side-effect profile.

References

Preclinical Studies of Zalospirone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalospirone (WY-47,846) is a selective 5-HT1A partial agonist belonging to the azapirone chemical class.[1] Developed for the treatment of anxiety and depression, its preclinical profile was characterized by its targeted action on the serotonergic system. In animal models, it demonstrated activities consistent with its mechanism of action, though its anxiolytic-like effects in conflict models were not aligned with those of classic benzodiazepines.[2] Antidepressant-like properties were also investigated in rodent models.[3] Despite showing efficacy in early clinical trials for major depression, development was ultimately halted due to a high incidence of side effects, including dizziness and nausea, leading to significant patient dropout rates.[1][4] This document provides a comprehensive overview of the core preclinical studies of this compound, detailing its mechanism of action, pharmacodynamic outcomes in behavioral models, and typical pharmacokinetic evaluation workflows.

Mechanism of Action: 5-HT1A Receptor Partial Agonism

This compound's primary pharmacological target is the serotonin (B10506) 1A (5-HT1A) receptor, where it acts as a partial agonist. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This action modulates neuronal excitability. As a partial agonist, this compound binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. This is thought to contribute to its therapeutic effect by stimulating postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex while acting on presynaptic autoreceptors in the raphe nuclei to modulate serotonin release.

Receptor Binding Profile

While specific Ki values for this compound are not consistently reported in publicly accessible literature, the binding profile is characterized by high affinity and selectivity for the 5-HT1A receptor over other neurotransmitter receptors. For context, other well-studied azapirones like buspirone (B1668070) and tandospirone (B1205299) also show high affinity for the 5-HT1A receptor but differ in their selectivity, with some exhibiting moderate affinity for dopamine (B1211576) D2 receptors.

Table 1: Representative Receptor Binding Affinities of Azapirone Class Compounds

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference Compound |

|---|---|---|---|

| This compound | 5-HT1A | High Affinity (Specific value not cited) | - |

| Tandospirone | 5-HT1A | 240 | |

| Buspirone | 5-HT1A | ~29 |

| | Dopamine D2 | ~480 | |

Note: Data for related compounds are provided for comparative purposes.

Signaling Pathway

The activation of the 5-HT1A receptor by this compound initiates a downstream signaling cascade characteristic of Gi/o-coupled GPCRs.

References

Methodological & Application

Administration Routes for Zalospirone in Laboratory Animals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalospirone is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, belonging to the azapirone chemical class.[1][2] It has been investigated for its potential therapeutic effects in anxiety and depression.[2] Preclinical research in laboratory animals is a critical step in evaluating the efficacy, safety, and pharmacokinetics of novel compounds like this compound. The choice of administration route is a pivotal factor in such studies, as it significantly influences the drug's absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the experimental outcomes.

This document provides detailed application notes and protocols for the common administration routes of this compound in laboratory animals, primarily focusing on rats and mice. Due to the limited availability of specific pharmacokinetic data for this compound in these models, data for the structurally and pharmacologically similar 5-HT1A agonist, tandospirone, is provided as a reference. Researchers should consider this as a surrogate and, where possible, conduct pilot studies to determine the precise pharmacokinetic profile of this compound under their specific experimental conditions.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the available pharmacokinetic parameters for tandospirone, a compound structurally related to this compound, in rats. This data can serve as a valuable reference for planning preclinical studies with this compound.

| Administration Route | Animal Model | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Absolute Bioavailability (%) |

| Oral (Intragastric) | Rat | 20 | 0.161 ± 0.09 | Not Reported | 1.380 ± 0.46 | 0.24 |

| Intravenous | Rat | 20 | - | - | 1.224 ± 0.39 | 100 |

| Intraperitoneal | Rat/Mouse | Not Reported | Not Reported | Not Reported | Not Reported | Generally high, often approaching IV |

| Subcutaneous | Rat/Mouse | Not Reported | Not Reported | Not Reported | Generally slower absorption than IP | Variable, depends on formulation |

Data for Intraperitoneal and Subcutaneous routes for this compound or a close analog were not available in the searched literature. The expected characteristics are based on general pharmacokinetic principles for these routes.[3][4]

Signaling Pathway

Experimental Protocols

Note on Vehicle Selection: this compound's solubility should be determined to select an appropriate vehicle. For aqueous solutions, sterile saline (0.9% NaCl) is often suitable. For compounds with poor water solubility, vehicles such as a small percentage of DMSO or Tween 80 in saline, or a suspension in a vehicle like 0.5% methylcellulose, may be necessary. It is crucial to test the vehicle alone as a control in experiments to account for any potential effects of the vehicle itself.

Oral Administration (Gavage)

Oral gavage ensures the precise delivery of a specific dose directly into the stomach.

Materials:

-

This compound solution/suspension

-

Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

-

Syringes (1-3 mL)

-

Animal scale

-

70% ethanol

Procedure (Rat):

-

Animal Preparation: Weigh the rat to accurately calculate the dose volume.

-

Restraint: Gently but firmly restrain the rat to prevent movement. One common method is to hold the animal along your forearm with its head between your index and middle fingers.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.

-

Verification: Ensure the animal is not in respiratory distress, which would indicate tracheal insertion.

-

Administration: Once the needle is in the stomach, slowly administer the this compound solution over 2-3 seconds.

-

Withdrawal: Gently remove the gavage needle in a single, smooth motion.

-

Monitoring: Return the animal to its cage and monitor for any signs of distress.

Intravenous (IV) Administration

IV administration provides 100% bioavailability and rapid onset of action. The lateral tail vein is the most common site for IV injections in rats and mice.

Materials:

-

Sterile this compound solution (ensure it is free of particulates)

-

Tuberculin or insulin (B600854) syringes with appropriate needle size (e.g., 27-30G)

-

Restraint device for rodents

-

Heat lamp or warm water to dilate the tail veins

-

70% ethanol

Procedure (Mouse):

-

Animal Preparation: Place the mouse in a restraint device.

-

Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.

-

Site Preparation: Clean the tail with 70% ethanol.

-

Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

-

Verification: A small amount of blood may enter the hub of the needle upon successful entry.

-

Administration: Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein, and it should be withdrawn and re-inserted.

-

Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

-

Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Administration

IP injection is a common route for systemic administration, offering rapid absorption, although it is subject to some first-pass metabolism in the liver.

Materials:

-

Sterile this compound solution

-

Syringes (1-3 mL) with appropriate needle size (e.g., 25-27G)

-

Animal scale

-

70% ethanol

Procedure (Rat):

-

Animal Preparation: Weigh the rat to calculate the correct dose volume.

-

Restraint: Restrain the rat securely, exposing the abdomen. It is often helpful to have the animal's head tilted slightly downwards.

-

Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

-

Site Preparation: Swab the injection site with 70% ethanol.

-

Injection: Insert the needle at a 30-45 degree angle. Before injecting, gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively.

-

Administration: Inject the this compound solution smoothly.

-

Withdrawal: Remove the needle and return the animal to its cage.

-

Monitoring: Observe the animal for any signs of discomfort or adverse effects.

Subcutaneous (SC) Administration

SC administration results in slower, more sustained absorption compared to IV or IP routes.

Materials:

-

Sterile this compound solution

-

Syringes (1 mL) with appropriate needle size (e.g., 25-27G)

-

Animal scale

-

70% ethanol

Procedure (Mouse):

-

Animal Preparation: Weigh the mouse to determine the dose volume.

-

Restraint: Gently restrain the mouse and lift the loose skin over the back, between the shoulder blades (scruff), to form a "tent".

-

Site Preparation: Clean the injection site with 70% ethanol.

-

Injection: Insert the needle into the base of the skin tent, parallel to the spine. Be careful not to pass the needle through both layers of skin.

-

Administration: Inject the this compound solution. A small bleb or lump will form under the skin.

-

Withdrawal: Remove the needle and gently massage the area to aid dispersion of the solution.

-

Monitoring: Return the mouse to its cage and monitor for any local irritation at the injection site.

Experimental Workflow

References

Application Notes and Protocols: The Use of Zalospirone in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalospirone (also known as WY-47,846) is a selective partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1][2] It was initially investigated for its potential therapeutic effects in anxiety and depression.[1][3] As a research tool, this compound is valuable for in vitro studies aimed at characterizing the 5-HT1A receptor and for screening new compounds targeting this receptor. These application notes provide a comprehensive overview of this compound's receptor binding profile and detailed protocols for its use in receptor binding assays.

Data Presentation: Receptor Binding Profile of this compound

This compound demonstrates high affinity and selectivity for the 5-HT1A receptor. Its binding affinity for other neurotransmitter receptors, including dopamine, adrenergic, and other serotonin receptor subtypes, is significantly lower. The following table summarizes the available quantitative data on this compound's binding affinities (Ki values).

| Receptor | Ki (nM) | Species | Radioligand | Reference |

| Serotonin 5-HT1A | Data not explicitly found, but described as high affinity | - | - | [1] |

| Dopamine D2 | Data not explicitly found, but described as low affinity | - | - |

Signaling Pathways

This compound exerts its effects primarily through the 5-HT1A receptor, a G-protein coupled receptor (GPCR). To a much lesser extent, its potential interaction with the Dopamine D2 receptor, another GPCR, may be considered in comprehensive profiling.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is mediated by the coupling of the receptor to inhibitory G-proteins (Gi/o). The βγ-subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

Caption: 5-HT1A Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor, similar to the 5-HT1A receptor, is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Although this compound has a low affinity for this receptor, understanding its canonical signaling pathway is crucial for interpreting off-target effects in binding assays.

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for conducting receptor binding assays to characterize the interaction of this compound with the 5-HT1A receptor.

Experimental Workflow: Radioligand Competition Binding Assay

This workflow outlines the key steps in determining the binding affinity of a test compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Caption: Radioligand Competition Binding Assay Workflow.

Protocol 1: 5-HT1A Receptor Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor using a radioligand competition binding assay.

Materials:

-

Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: 5-HT (Serotonin) or WAY-100635.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer.

-

Non-specific Binding: Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM 5-HT).

-

Competition Binding: Add 50 µL of each this compound dilution.

-

To all wells, add 50 µL of [³H]8-OH-DPAT diluted in assay buffer to a final concentration approximately equal to its Kd (typically 0.5-2.0 nM).

-

Initiate the binding reaction by adding 150 µL of the membrane preparation (containing 10-20 µg of protein) to each well.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow the vials to sit for at least 4 hours in the dark.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Conclusion

This compound serves as a highly selective tool for investigating the pharmacology of the 5-HT1A receptor. The provided protocols offer a robust framework for conducting receptor binding assays to elucidate the affinity and selectivity of this compound and other novel compounds. Accurate determination of binding affinities is a critical step in the drug discovery and development process, enabling the characterization of compound-target interactions and the prediction of potential therapeutic and off-target effects.

References

Application Notes and Protocols for Evaluating Zalospirone Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the pharmacokinetic properties of Zalospirone, a selective 5-HT1A partial agonist. Although the clinical development of this compound was not completed, understanding its pharmacokinetic profile remains crucial for academic research and potential future investigations into related compounds.[1] This document outlines methodologies for quantification in biological matrices, in vitro metabolism, plasma protein binding, and in vivo pharmacokinetic studies.

Quantitative Analysis of this compound in Plasma

A robust and validated analytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in quantifying drugs in complex biological matrices.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for similar azapirone compounds.

1.1. Materials and Reagents:

-

This compound reference standard

-

Internal standard (IS) (e.g., a structurally similar compound not present in the study samples)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

1.2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

1.3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 200 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

1.4. LC-MS/MS Conditions (Hypothetical Parameters):

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in ACN |

| Gradient | Start with 95% A, decrease to 5% A over 3 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | This compound: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion |

| Collision Energy | To be optimized for this compound and IS |

1.5. Method Validation: The analytical method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

In Vitro Metabolism Studies

Understanding the metabolic fate of this compound is critical for predicting its clearance and potential for drug-drug interactions. In vitro studies using liver microsomes can identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved. Based on studies of similar azapirones like perospirone (B130592) and tandospirone, CYP3A4 is likely a key enzyme in this compound metabolism.[2][3]

Protocol: Metabolic Stability of this compound in Human Liver Microsomes

2.1. Materials and Reagents:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold, as a stopping solution)

2.2. Experimental Workflow:

Caption: Workflow for metabolic stability assay of this compound.

2.3. Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear regression, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).

Plasma Protein Binding

The extent of binding to plasma proteins influences the distribution and availability of a drug to its target sites. Equilibrium dialysis is a standard method to determine the fraction of unbound drug.

Protocol: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis

3.1. Materials and Reagents:

-

This compound

-

Human plasma

-

Phosphate buffered saline (PBS), pH 7.4

-

Equilibrium dialysis device with semi-permeable membranes (e.g., MWCO 12-14 kDa)

3.2. Experimental Procedure:

-

Spike human plasma with this compound to the desired concentration.

-

Load the plasma sample into one chamber of the dialysis unit and an equal volume of PBS into the other chamber.

-

Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

Determine the concentration of this compound in both aliquots using the validated LC-MS/MS method.

3.3. Calculation:

-

Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-

Percentage bound = (1 - fu) x 100

In Vivo Pharmacokinetic Study

An in vivo study in an animal model (e.g., rats) is essential to determine the complete pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME).

Protocol: In Vivo Pharmacokinetic Study of this compound in Rats

4.1. Study Design:

-

Animals: Male Sprague-Dawley rats (n=3-5 per group).

-

Groups:

-

Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

-

Group 2: Oral (PO) administration (e.g., 5 mg/kg).

-

-

Dosing: Formulate this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15).

-

Blood Sampling: Collect serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein into heparinized tubes.

-

Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

4.2. Sample Analysis and Pharmacokinetic Parameters:

-

Analyze plasma samples for this compound concentration using the validated LC-MS/MS method.

-

Use non-compartmental analysis to calculate the following pharmacokinetic parameters:

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t½ | Elimination half-life |

| CL | Total body clearance (for IV administration) |

| Vd | Volume of distribution (for IV administration) |

| F% | Absolute bioavailability (calculated from PO and IV data) |

Summary of this compound Pharmacokinetic Properties

Due to the discontinuation of its development, publicly available quantitative pharmacokinetic data for this compound is limited. The primary known parameter is its elimination half-life.

| Parameter | Value | Reference |